molecular formula C7H5ClF2O3S B1395312 2,6-Difluoro-4-methoxybenzenesulfonyl chloride CAS No. 1178498-86-6

2,6-Difluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1395312
CAS No.: 1178498-86-6
M. Wt: 242.63 g/mol
InChI Key: QFJQSXRCOGYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride typically involves the reaction of 2,6-difluoro-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 2,6-Dichlorobenzenesulfonyl chloride

Uniqueness

2,6-Difluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring. The fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions. The methoxy group provides additional steric and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2,6-difluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-4-2-5(9)7(6(10)3-4)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJQSXRCOGYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178498-86-6
Record name 2,6-difluoro-4-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 4
2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 6
2,6-Difluoro-4-methoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.